Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate
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Overview
Description
Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to the pyridine ring, along with an aminoethyl side chain. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate typically involves the reaction of 6-bromo-2-pyridinecarboxylic acid with tert-butyl alcohol in the presence of a base such as potassium carbonate. The resulting tert-butyl ester is then reacted with 2-aminoethylamine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include imines, amides, piperidine derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(2-hydroxyethyl)pyridine-2-carboxylate
- Tert-butyl 6-(2-methoxyethyl)pyridine-2-carboxylate
- Tert-butyl 6-(2-ethylamino)pyridine-2-carboxylate
Uniqueness
Tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate is unique due to the presence of the aminoethyl side chain, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the tert-butyl ester group and the aminoethyl side chain makes it a versatile compound for various research applications.
Properties
IUPAC Name |
tert-butyl 6-(2-aminoethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-6-4-5-9(14-10)7-8-13/h4-6H,7-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIOEZHYWJKVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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